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molecular formula C7H4F4O2S B030742 1-Fluoro-2-(trifluoromethylsulfonyl)benzene CAS No. 2358-41-0

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Cat. No. B030742
M. Wt: 228.17 g/mol
InChI Key: NXZFXDLCZKKNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168784B2

Procedure details

reacting the 2-fluorobenzenesulfonyl fluoride, Ruppert's reagent (CH3SiCF3), and tris(dimethylamino)sulfonium difluorotrimethylsilicate at about room temperature to provide 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene and isolating or not isolating the 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](F)(=[O:10])=[O:9].C[Si]([C:16]([F:19])([F:18])[F:17])(C)C>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:16]([F:19])([F:18])[F:17])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)S(=O)(=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C(F)(F)F
Step Three
Name
tris(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about room temperature

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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